molecular formula C15H29NO3S B7159859 N-(3-methoxy-2,2,3-trimethylcyclobutyl)-3-methylsulfonylcyclohexan-1-amine

N-(3-methoxy-2,2,3-trimethylcyclobutyl)-3-methylsulfonylcyclohexan-1-amine

Cat. No.: B7159859
M. Wt: 303.5 g/mol
InChI Key: BXHLTEACKBNJBE-UHFFFAOYSA-N
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Description

N-(3-methoxy-2,2,3-trimethylcyclobutyl)-3-methylsulfonylcyclohexan-1-amine: is a complex organic compound characterized by its unique cyclobutyl and cyclohexanamine structures

Properties

IUPAC Name

N-(3-methoxy-2,2,3-trimethylcyclobutyl)-3-methylsulfonylcyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO3S/c1-14(2)13(10-15(14,3)19-4)16-11-7-6-8-12(9-11)20(5,17)18/h11-13,16H,6-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXHLTEACKBNJBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1(C)OC)NC2CCCC(C2)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxy-2,2,3-trimethylcyclobutyl)-3-methylsulfonylcyclohexan-1-amine typically involves multiple steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving appropriate precursors under controlled conditions.

    Methoxylation: Introduction of the methoxy group (-OCH3) to the cyclobutyl ring is achieved using methanol and a suitable catalyst.

    Sulfonylation: The sulfonyl group (-SO2) is introduced to the cyclohexanamine structure through a sulfonylation reaction using sulfonyl chloride and a base.

    Amine Coupling: The final step involves coupling the cyclobutyl and cyclohexanamine structures using an amine coupling reagent under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and sulfonyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of N-alkylated or N-acylated derivatives.

Scientific Research Applications

N-(3-methoxy-2,2,3-trimethylcyclobutyl)-3-methylsulfonylcyclohexan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-methoxy-2,2,3-trimethylcyclobutyl)-3-methylsulfonylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, leading to reduced inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methoxy-2,2,3-trimethylcyclobutyl)-3-methylfuran-2-carboxamide: Shares the cyclobutyl structure but differs in the functional groups attached.

    3-methoxy-2,2,3-trimethylcyclobutan-1-ol: Similar cyclobutyl structure but lacks the sulfonyl and amine groups.

Uniqueness

N-(3-methoxy-2,2,3-trimethylcyclobutyl)-3-methylsulfonylcyclohexan-1-amine is unique due to its combination of cyclobutyl and cyclohexanamine structures, along with the presence of methoxy and sulfonyl groups

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